molecular formula C10H10BrNO2 B3227124 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid CAS No. 1260639-25-5

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B3227124
CAS No.: 1260639-25-5
M. Wt: 256.10
InChI Key: KJSAITYVBBIGAG-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic organic compound that features a bromine atom at the 6th position and a carboxylic acid group at the 2nd position of the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in acetonitrile at low temperatures (0°C) to ensure selective bromination at the 6th position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group, making it less versatile in certain reactions.

    6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline: Contains a ketone group instead of a carboxylic acid, leading to different reactivity and applications.

    6-Bromo-3,4-dihydroquinoline-1-carboxylate: Features different substitution patterns and protective groups.

Uniqueness

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which provide distinct reactivity and binding properties. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h2,4-5,9,12H,1,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSAITYVBBIGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 2
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 3
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 4
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 5
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

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